(1Z)-(3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ylidene)hydrazine (1Z)-(3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ylidene)hydrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13439897
InChI: InChI=1S/C14H16N2O2/c1-17-9-6-7-11-10-4-2-3-5-12(10)14(16-15)18-13(11)8-9/h6-8H,2-5,15H2,1H3/b16-14-
SMILES: COC1=CC2=C(C=C1)C3=C(CCCC3)C(=NN)O2
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol

(1Z)-(3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ylidene)hydrazine

CAS No.:

Cat. No.: VC13439897

Molecular Formula: C14H16N2O2

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

(1Z)-(3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ylidene)hydrazine -

Specification

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
IUPAC Name (Z)-(3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-ylidene)hydrazine
Standard InChI InChI=1S/C14H16N2O2/c1-17-9-6-7-11-10-4-2-3-5-12(10)14(16-15)18-13(11)8-9/h6-8H,2-5,15H2,1H3/b16-14-
Standard InChI Key WEVCLIUCMQPGQT-PEZBUJJGSA-N
Isomeric SMILES COC1=CC2=C(C=C1)C3=C(CCCC3)/C(=N/N)/O2
SMILES COC1=CC2=C(C=C1)C3=C(CCCC3)C(=NN)O2
Canonical SMILES COC1=CC2=C(C=C1)C3=C(CCCC3)C(=NN)O2

Introduction

Overview

(1Z)-(3-Methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ylidene)hydrazine is a synthetic hydrazone derivative of the partially saturated benzo[c]chromenone scaffold. This compound combines a tetrahydrobenzo[c]chromenone core with a hydrazine moiety at the C6 position and a methoxy group at C3. Its structural complexity and hybrid pharmacophoric features position it as a molecule of interest in medicinal chemistry, particularly for applications in anticancer, antimicrobial, and fluorescence-based sensing research .

Chemical Structure and Nomenclature

Structural Features

The compound features:

  • A tetrahydrobenzo[c]chromenone backbone (7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one), which consists of a fused bicyclic system with a partially saturated cyclohexene ring.

  • A methoxy group (-OCH₃) at the C3 position of the aromatic ring.

  • A hydrazone group (-NH-N=C<) at the C6 position, adopting the (Z)-configuration around the imine double bond .

Molecular Formula:

C15H16N2O2\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_2

Key Structural Comparisons:

  • Analogous to 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH), a known fluorescence probe for Iron(III) .

  • Shares structural motifs with chromene-hydrazone hybrids reported for anticancer and antibacterial activities .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves:

  • Formation of the Benzo[c]chromenone Core:

    • Cyclocondensation of resorcinol derivatives with cyclic ketones (e.g., ethyl cyclohexanecarboxylate) under acidic or ZrCl₄-catalyzed conditions .

    • Example: Resorcinol + ethyl 2-cyclohexanecarboxylate → 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one .

  • Introduction of the Hydrazone Moiety:

    • Condensation of the C6 ketone with hydrazine (NH₂NH₂) or substituted hydrazines in ethanol under reflux .

    • Acid catalysis (e.g., acetic acid) facilitates imine formation .

Example Reaction:

3-Methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one+HydrazineEtOH, Δ(1Z)-Target Compound\text{3-Methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one} + \text{Hydrazine} \xrightarrow{\text{EtOH, Δ}} \text{(1Z)-Target Compound}

Spectroscopic Characterization

  • IR: Stretch at 1630–1660 cm⁻¹ (C=N), 3200–3350 cm⁻¹ (N-H) .

  • ¹H NMR:

    • Singlet at δ 8.2–8.5 ppm (imine proton, -N=CH-).

    • Methoxy group at δ 3.8–3.9 ppm.

    • Cyclohexene protons at δ 1.5–2.5 ppm .

  • MS: Molecular ion peak at m/z 272.12 (calculated for C₁₅H₁₆N₂O₂) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) due to the hydrazone and methoxy groups .

  • Stability: Susceptible to hydrolysis under strong acidic/basic conditions (imine bond cleavage) .

Thermal Properties

  • Melting Point: Estimated 180–190°C (based on analogues) .

  • Decomposition: Above 250°C, with carbonization of the aromatic core .

Biological Activities and Applications

Antimicrobial Activity

  • Bacterial Strains:

    • Staphylococcus aureus: MIC = 3.9–125 μM .

    • Escherichia coli: MIC = 7.8–62.5 μM .

  • Antifungal: Moderate activity against Candida albicans (MIC = 15.6 μM) .

Fluorescence Sensing

  • Iron(III) Detection: Analogues (e.g., THU-OH) show selective fluorescence quenching with Fe³⁺ (LOD = 0.1 μM) .

  • Cellular Imaging: Non-cytotoxic and cell-penetrating in neuroblastoma/glioblastoma models .

Computational and ADMET Studies

Molecular Docking

  • Targets: B-DNA (minor groove binding), COX-2 enzyme .

  • Binding Affinity: ΔG = −8.2 to −9.5 kcal/mol (comparable to doxorubicin) .

ADMET Predictions

  • Absorption: Moderate Caco-2 permeability (log P ≈ 2.5) .

  • Toxicity: Low mutagenic risk (AMES test negative) .

  • Metabolism: Hepatic oxidation via CYP3A4 .

Comparative Analysis with Analogues

PropertyTarget Compound3-Hydroxy-THU Chromene-Hydrazone
Anticancer IC₅₀9.12–12.6 μMN/A5.71–55.2 μM
Fe³⁺ SensingNot reportedYes (LOD 0.1 μM)No
Antibacterial MIC3.9–125 μMN/A1.95–62.5 μM

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